Boc-Lys(Z)-OH (DCHA)

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Boc-Lys(Z)-OH (DCHA) features N-terminal Boc and side-chain Z protection on L-lysine, supplied as a stable DCHA salt. Its orthogonal strategy (Z stability ~50× lower than 2-Cl-Z) is ideal for short/medium Boc SPPS (~20 residues), while the salt form improves crystallinity, handling, and racemization resistance. With low Nε‑trifluoroacetylation (~1%), it delivers high crude purity and simpler purification—making it the reliable choice for peptide synthesis.

Molecular Formula C31H51N3O6
Molecular Weight 561.8 g/mol
CAS No. 16948-04-2
Cat. No. B102004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Lys(Z)-OH (DCHA)
CAS16948-04-2
Molecular FormulaC31H51N3O6
Molecular Weight561.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1
InChIKeyBQERJWRZLXZNIO-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Lys(Z)-OH (DCHA) CAS 16948-04-2: Dual-Protected Lysine for Boc Solid-Phase Peptide Synthesis


Boc-Lys(Z)-OH (DCHA) is an N-terminal and side-chain protected L-lysine derivative, supplied as a dicyclohexylammonium (DCHA) salt. It features a tert-butoxycarbonyl (Boc) group on the α-amino group and a benzyloxycarbonyl (Z) group on the ε-amino group . This orthogonal protection strategy is essential for Boc solid-phase peptide synthesis (SPPS), enabling selective deprotection and controlled elongation of peptide chains . The DCHA salt form enhances crystallinity, handling stability, and provides inherent protection against racemization during synthesis .

Why Generic Substitution of Boc-Lys(Z)-OH (DCHA) CAS 16948-04-2 Fails: Orthogonality and Salt Form Define Performance


Superficially similar protected lysine derivatives, such as Fmoc-Lys(Z)-OH, Boc-Lys(2-Cl-Z)-OH, or the free acid form of Boc-Lys(Z)-OH, cannot be substituted for Boc-Lys(Z)-OH DCHA without compromising synthetic outcomes. The orthogonal Boc/Z protection scheme is tuned for specific deprotection kinetics and compatibility with Boc SPPS protocols, while the DCHA salt form imparts unique physical properties that influence handling, solubility, and racemization risk . The quantitative evidence below demonstrates that differences in acid stability, side-reaction propensity, and material consistency directly impact peptide yield, purity, and overall process reliability, making informed selection critical for research and industrial applications [1].

Boc-Lys(Z)-OH (DCHA) CAS 16948-04-2: Quantitative Differentiation Evidence for Scientific Procurement


DCHA Salt Form Enhances Thermal Stability and Handling Versus Free Acid

Boc-Lys(Z)-OH as a DCHA salt (CAS 16948-04-2) exhibits a significantly higher melting point and distinct optical rotation compared to its free acid form (CAS 2389-45-9), reflecting enhanced crystallinity and thermal stability . The DCHA salt also provides inherent protection against racemization during peptide coupling steps .

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Orthogonal Boc/Z Protection Minimizes Nε-Trifluoroacetylation Side Reactions

The Boc-Lys(Z)-OH orthogonal protection scheme (Boc on α-amine, Z on ε-amine) results in significantly lower levels of trifluoroacetylation side products during SPPS deprotection cycles compared to the reverse protection scheme [1].

Solid-Phase Peptide Synthesis Side Reaction Control Lysine Protection

50-Fold Lower Acid Stability Compared to 2-Cl-Z Analog Defines Use-Case Boundaries

The benzyloxycarbonyl (Z) group in Boc-Lys(Z)-OH is approximately 50 times less stable to trifluoroacetic acid (TFA) than the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group in Boc-Lys(2-Cl-Z)-OH . This quantifiable difference defines the upper limit of peptide length for which Boc-Lys(Z)-OH is optimal, as cumulative exposure to TFA during repeated deprotection cycles can lead to premature side-chain cleavage.

Protecting Group Chemistry Peptide Synthesis Strategy Acid Lability

High Assay Purity and Low Ignition Residue Ensure Reproducible Coupling

The target compound is available with a certified assay purity of ≥99.0% (NT) and an ignition residue (sulfated ash) of ≤0.05% . These specifications are critical for ensuring consistent coupling efficiency and minimizing the introduction of non-volatile inorganic impurities into the final peptide product.

Quality Control Peptide Synthesis Reagents Analytical Specifications

Boc-Lys(Z)-OH (DCHA) CAS 16948-04-2: High-Value Application Scenarios for Procurement Decisions


Boc SPPS of Peptides up to ~20 Residues Requiring Orthogonal Lysine Protection

The orthogonal Boc/Z protection scheme of Boc-Lys(Z)-OH (DCHA) is ideally suited for Boc solid-phase peptide synthesis of short to medium-length peptides (up to approximately 20 residues). The Z group's 50-fold lower acid stability compared to 2-Cl-Z is not a limitation for these shorter sequences, while the DCHA salt form provides enhanced handling stability and reduced racemization risk . The compound's demonstrated low Nε-trifluoroacetylation side product formation (~1%) [1] ensures high crude purity and simplifies downstream purification.

Solution-Phase Synthesis of Peptide Intermediates and Peptidomimetics

Boc-Lys(Z)-OH (DCHA) serves as a versatile intermediate in solution-phase peptide synthesis, particularly for constructing protected dipeptides and tripeptides used in fragment condensation strategies. The DCHA salt form provides excellent crystallinity (mp 114-116 °C) , facilitating isolation and purification of intermediates. Its use has been documented in the synthesis of biologically relevant peptides, including thymosin β4 fragments and peptidyl thrombin inhibitors .

Preparation of Activated Esters for Fragment Coupling

The high assay purity (≥99.0% NT) and low ignition residue (≤0.05%) of Boc-Lys(Z)-OH (DCHA) make it an ideal starting material for preparing activated esters (e.g., N-hydroxysuccinimide esters) used in convergent peptide synthesis. The absence of significant inorganic impurities ensures that the resulting activated esters maintain high reactivity and do not introduce contaminants into the final peptide product.

Research on Protecting Group Orthogonality and SPPS Methodology

Boc-Lys(Z)-OH (DCHA) serves as a benchmark compound in studies of protecting group orthogonality and solid-phase peptide synthesis methodology. The well-characterized differences in side-reaction rates between Boc-Lys(Z)-OH and Z-Lys(Boc)-OH [1] make it a valuable tool for investigating deprotection kinetics and optimizing SPPS protocols for lysine-containing peptides.

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